N-Cyclohexyl-N-propylcyclohexanecarboxamide
CAS No.: 917593-12-5
Cat. No.: VC16928436
Molecular Formula: C16H29NO
Molecular Weight: 251.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917593-12-5 |
|---|---|
| Molecular Formula | C16H29NO |
| Molecular Weight | 251.41 g/mol |
| IUPAC Name | N-cyclohexyl-N-propylcyclohexanecarboxamide |
| Standard InChI | InChI=1S/C16H29NO/c1-2-13-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h14-15H,2-13H2,1H3 |
| Standard InChI Key | NLQJCQZFPMQEKW-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C1CCCCC1)C(=O)C2CCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
N-Cyclohexyl-N-propylcyclohexanecarboxamide (CAS#: 917593-12-5) belongs to the class of cyclohexanecarboxamides, featuring a carboxamide group (-CONH-) bridging two cyclohexyl moieties and a propyl chain. Its molecular formula is C₁₆H₂₉N₂O, with a molecular weight of 265.42 g/mol . The compound’s structure is defined by:
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A central cyclohexane ring.
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A carboxamide group substituting one hydrogen atom.
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Two alkyl substituents: a cyclohexyl group and a propyl chain attached to the nitrogen atom.
While no experimental crystallographic data exists for this specific compound, analogous structures such as N-Cyclohexyl-N-ethylcyclohexanamine (CAS#: 7175-49-7) exhibit a density of 0.9±0.1 g/cm³ and a boiling point of 275.5±8.0°C . These properties suggest that the propyl variant may share similar physical characteristics, albeit with slight variations due to the longer alkyl chain.
Physicochemical Properties
Thermodynamic Parameters
Based on structurally related compounds, the following properties are hypothesized for N-Cyclohexyl-N-propylcyclohexanecarboxamide:
The extended propyl chain likely increases hydrophobicity compared to the ethyl analog, as evidenced by the higher LogP value .
Spectral Characteristics
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-Cyclohexyl-N-propylcyclohexanecarboxamide likely follows established methods for tertiary carboxamides:
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Amidation of Cyclohexanecarbonyl Chloride:
Reacting cyclohexanecarbonyl chloride with N-cyclohexyl-N-propylamine in the presence of a base (e.g., triethylamine) yields the target compound . -
Reductive Amination:
Condensation of cyclohexanecarboxaldehyde with N-propylcyclohexylamine under hydrogenation conditions .
Stability and Degradation
Carboxamides generally exhibit hydrolytic stability under neutral conditions but degrade in acidic or basic environments. For example, the ester bond in the related compound JP-3-110 (a carboxamide derivative) remains stable for <4 weeks in aqueous solutions . This suggests that N-Cyclohexyl-N-propylcyclohexanecarboxamide may require anhydrous storage to prevent hydrolysis.
Industrial and Research Applications
Chemical Intermediate
N-Alkylcarboxamides are widely used as intermediates in organic synthesis. For instance, 1-propylcyclohexanecarboxamide (CAS#: 99175-66-3) serves as a building block for pharmaceuticals and agrochemicals . The propyl-cyclohexyl variant could similarly function in:
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Catalytic asymmetric synthesis.
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Polymer cross-linking agents.
Materials Science
Carboxamides contribute to the development of liquid crystals and coordination polymers. The cyclohexyl groups in N-Cyclohexyl-N-propylcyclohexanecarboxamide may enhance thermal stability in such materials.
Future Research Directions
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Synthetic Optimization: Develop scalable, low-cost synthesis routes.
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Pharmacological Screening: Evaluate immunosuppressive and anti-apoptotic activity in vitro.
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Environmental Toxicology: Assess biodegradability and ecotoxicological endpoints.
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